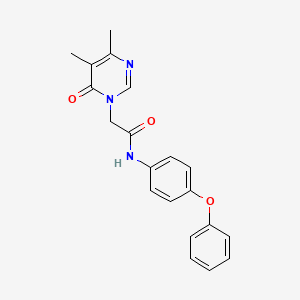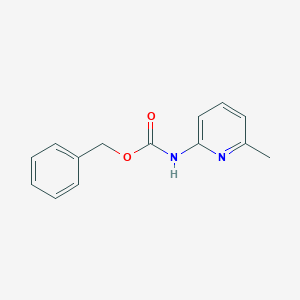![molecular formula C17H16Cl2N6O B2719990 1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 890937-03-8](/img/structure/B2719990.png)
1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyridopyrimidine derivative . Pyridopyrimidines are a class of chemical compounds with diverse biological activities . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the specific conditions used. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Applications De Recherche Scientifique
Molecular Interaction and CB1 Cannabinoid Receptor Antagonism
Research has explored the molecular interaction of related compounds with the CB1 cannabinoid receptor, indicating their potential as antagonists. For instance, a study detailed the conformational analysis and pharmacophore models related to CB1 receptor ligands, suggesting the significance of specific conformers and their interactions with the receptor (Shim et al., 2002).
Anticancer and Anti-inflammatory Agents
Compounds within this chemical family have been evaluated for their anticancer and anti-5-lipoxygenase activities. A series of pyrazolopyrimidines derivatives were synthesized and showed promising results in cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential in cancer and inflammation treatment (Rahmouni et al., 2016).
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of novel derivatives have been a significant area of research. Studies have detailed the synthesis processes and the evaluation of the biological activities of these compounds, demonstrating their versatility in pharmaceutical chemistry and drug development (Karthikeyan et al., 2014).
Potential Antimicrobial and Anticancer Activities
Research on novel pyrazole derivatives has revealed their antimicrobial and anticancer activities. These studies have identified compounds with higher activity than standard drugs in certain cases, highlighting the therapeutic potential of these derivatives in treating microbial infections and cancer (Hafez et al., 2016).
Structural and Biological Evaluation
The structural and biological evaluation of related compounds has provided insights into their potential applications. This includes studies on their crystal structure, biological activity against various pathogens, and their utility in developing new therapeutic agents (Li et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound 1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide is c-Jun-N-terminal Kinase 3 (JNK3) . JNK3 is a protein kinase that belongs to the mitogen-activated protein kinase (MAPK) family . It is deeply involved in the formation of amyloid β protein and neurofibrillary tangles (NFT), which are pathological hallmarks of Alzheimer’s disease .
Mode of Action
The compound this compound interacts with its target JNK3 by forming hydrogen interactions with the Met149 of JNK3 . This interaction inhibits the kinase activity of JNK3, thereby disrupting the signaling system of JNKs, which is activated by UV rays, inflammatory cytokines, and oxidative stress .
Biochemical Pathways
The inhibition of JNK3 by this compound affects the JNK signaling pathway . This pathway is involved in cell apoptosis, proliferation, and differentiation . The compound’s action on JNK3 disrupts the phosphorylation of proteins (AP-1, c-Jun, etc.) involved in these cellular processes .
Pharmacokinetics
The compound this compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
After oral dosing, this compound showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . It also demonstrated inhibition of tumor growth in a breast cancer xenograft model .
Propriétés
IUPAC Name |
1-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O/c18-13-2-1-11(7-14(13)19)25-17-12(8-23-25)16(21-9-22-17)24-5-3-10(4-6-24)15(20)26/h1-2,7-10H,3-6H2,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVXRLYHHGIZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2719907.png)
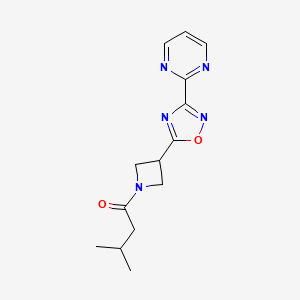
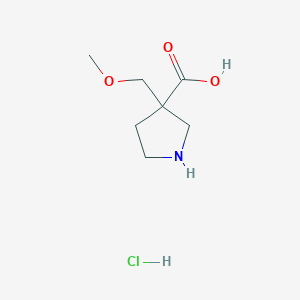
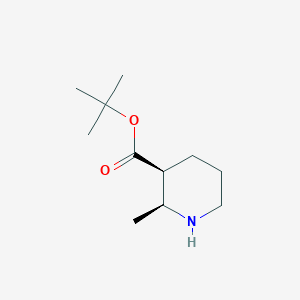

amino]-4-oxobutanoic acid](/img/structure/B2719915.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2719917.png)
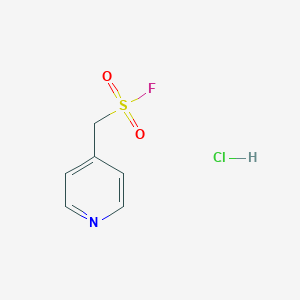
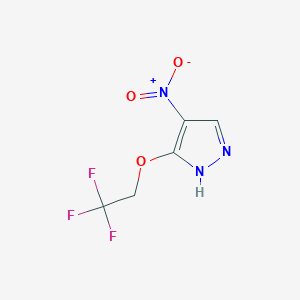
![4-{[4-(Dimethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2719925.png)
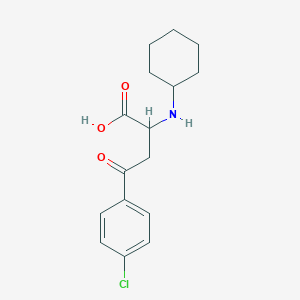
![N-(3-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2719927.png)
